1-Benzyl-2-(3-bromopropyl)piperidine

Description

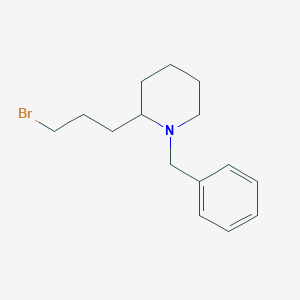

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H22BrN |

|---|---|

Molecular Weight |

296.25 g/mol |

IUPAC Name |

1-benzyl-2-(3-bromopropyl)piperidine |

InChI |

InChI=1S/C15H22BrN/c16-11-6-10-15-9-4-5-12-17(15)13-14-7-2-1-3-8-14/h1-3,7-8,15H,4-6,9-13H2 |

InChI Key |

IPJDBZGPCBXEDV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C(C1)CCCBr)CC2=CC=CC=C2 |

Origin of Product |

United States |

Reactivity and Transformational Chemistry of 1 Benzyl 2 3 Bromopropyl Piperidine

Nucleophilic Substitution Reactions of the Bromopropyl Group

The presence of a primary alkyl bromide in the 3-bromopropyl side chain offers a prime site for nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups.

Alkylation Reactions with Various Nucleophiles

The carbon atom attached to the bromine in the propyl chain is electrophilic and susceptible to attack by various nucleophiles. These reactions typically proceed via an SN2 mechanism, leading to the displacement of the bromide ion and the formation of a new carbon-nucleophile bond. A range of nucleophiles, including cyanide, azide (B81097), and thiolate anions, can be employed to introduce diverse functionalities. masterorganicchemistry.comyoutube.comchemguide.co.ukchemguide.co.ukpressbooks.pubyoutube.com

The reaction with cyanide ions, typically from sodium or potassium cyanide in an ethanolic solvent under reflux, extends the carbon chain by one unit, yielding a nitrile. youtube.comchemguide.co.ukchemguide.co.ukyoutube.com This nitrile functionality can be further hydrolyzed to a carboxylic acid or reduced to a primary amine, opening pathways to other derivatives. Similarly, reaction with sodium azide provides a straightforward route to the corresponding alkyl azide, which can subsequently be reduced to a primary amine. masterorganicchemistry.com Thiolates, such as sodium thiophenoxide, can be used to introduce thioether linkages.

Table 1: Representative Nucleophilic Substitution Reactions

| Nucleophile | Reagent | Solvent | Conditions | Product |

|---|---|---|---|---|

| Cyanide | KCN | Ethanol (B145695) | Reflux | 1-Benzyl-2-(3-cyanopropyl)piperidine |

| Azide | NaN3 | DMF | Heat | 1-Benzyl-2-(3-azidopropyl)piperidine |

Intramolecular Cyclization Pathways

The 1-Benzyl-2-(3-bromopropyl)piperidine molecule contains both a nucleophilic nitrogen atom (the piperidine (B6355638) nitrogen) and an electrophilic alkyl bromide. Under appropriate conditions, typically in the presence of a base, the piperidine nitrogen can attack the electrophilic carbon of the bromopropyl chain, leading to an intramolecular cyclization. This reaction results in the formation of a bicyclic ring system known as an indolizidine. This type of cyclization is a common strategy in the synthesis of various alkaloids. researchgate.net

The reaction proceeds via an intramolecular SN2 reaction, where the piperidine nitrogen acts as the nucleophile. The formation of the five-membered ring in the indolizidine skeleton is generally favored. The presence of the benzyl (B1604629) group on the nitrogen influences the stereochemical outcome of the cyclization.

Reactivity of the Piperidine Nitrogen

The tertiary nitrogen atom of the piperidine ring is a key functional group that can undergo further transformations, including N-functionalization and quaternization.

Further N-Functionalization and Derivatization (e.g., Acylation, Sulfonylation)

The lone pair of electrons on the piperidine nitrogen allows it to react with various electrophiles, leading to N-functionalized derivatives.

Acylation: Reaction with acylating agents such as acyl chlorides or anhydrides in the presence of a base results in the formation of N-acyl piperidinium (B107235) salts, which upon workup can lead to the corresponding amides. For instance, treatment with acetyl chloride would yield the N-acetyl derivative. rsc.org

Sulfonylation: Similarly, sulfonylation can be achieved by reacting the piperidine with a sulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base like pyridine (B92270). researchgate.netresearchgate.netmdpi.com This reaction forms a sulfonamide, which can be a stable protecting group or a moiety to modulate biological activity.

Table 2: N-Functionalization Reactions

| Reagent | Reaction Type | Base | Product |

|---|---|---|---|

| Acetyl chloride | Acylation | Pyridine | 1-Acetyl-1-benzyl-2-(3-bromopropyl)piperidinium chloride |

Quaternization Reactions

As a tertiary amine, the piperidine nitrogen can be readily alkylated by reaction with alkyl halides to form quaternary ammonium (B1175870) salts. researchgate.netdtic.milresearchgate.netmdpi.com This reaction, known as the Menshutkin reaction, involves the nucleophilic attack of the nitrogen on the electrophilic carbon of the alkyl halide. semanticscholar.org

For example, treatment of this compound with an alkyl halide such as methyl iodide will lead to the formation of the corresponding N-benzyl-N-methyl-2-(3-bromopropyl)piperidinium iodide. researchgate.net The rate and success of the quaternization can be influenced by the nature of the alkyl halide and the reaction conditions, including solvent and temperature. mdpi.comsemanticscholar.org

Transformations Involving the Benzyl Moiety

The N-benzyl group is a common protecting group for amines and can be removed under various conditions. The most prevalent method for the debenzylation of N-benzylpiperidines is catalytic hydrogenation. mdma.ch This can be achieved through standard catalytic hydrogenation with hydrogen gas and a palladium catalyst (e.g., Pd/C) or through catalytic transfer hydrogenation. mdma.chrsc.org

Catalytic transfer hydrogenation offers a convenient alternative to using gaseous hydrogen. Common hydrogen donors include ammonium formate (B1220265), formic acid, or cyclohexene (B86901) in the presence of a palladium catalyst. mdma.chrsc.org The reaction typically proceeds under mild conditions and results in the cleavage of the N-C bond of the benzyl group, yielding the secondary piperidine and toluene (B28343) as a byproduct. This deprotection unmasks the secondary amine, which can then be used for further synthetic manipulations.

Table 3: Debenzylation via Catalytic Transfer Hydrogenation

| Hydrogen Donor | Catalyst | Solvent | Product |

|---|---|---|---|

| Ammonium Formate | 10% Pd/C | Methanol | 2-(3-Bromopropyl)piperidine |

Deprotection Strategies via Catalytic Hydrogenolysis

The N-benzyl group is a commonly employed protecting group for secondary amines due to its general stability and ease of removal under specific conditions. Catalytic hydrogenolysis is a primary method for the deprotection of N-benzyl amines, including the piperidine nitrogen in this compound. This process typically involves the use of a palladium catalyst, most commonly palladium on carbon (Pd/C), in the presence of a hydrogen source.

The reaction proceeds via the cleavage of the C-N bond between the benzylic carbon and the piperidine nitrogen, liberating the secondary amine, 2-(3-bromopropyl)piperidine, and toluene. The general reaction is illustrated below:

Reaction Scheme: this compound + H₂ (in the presence of Pd/C) → 2-(3-Bromopropyl)piperidine + Toluene

Several factors can influence the efficiency and rate of this deprotection. The choice of hydrogen source is critical. While gaseous hydrogen is frequently used, transfer hydrogenation agents such as ammonium formate can also be effective, sometimes offering milder reaction conditions. The solvent system and the presence of acidic additives can also play a significant role. For instance, conducting the reaction in an acidified solution, such as ethanol containing hydrochloric acid, can prevent the catalyst poisoning that may be caused by the amine product.

Table 1: Representative Conditions for Catalytic Hydrogenolysis of N-Benzyl Piperidines

| Catalyst | Hydrogen Source | Solvent | Additive | Temperature | Reaction Time | Yield |

|---|---|---|---|---|---|---|

| 10% Pd/C | H₂ (gas) | Ethanol | HCl | Room Temp. | 24-48 h | High |

| 10% Pd/C | Ammonium Formate | Methanol | None | Reflux | 6-10 min | High |

| 20% Pd(OH)₂/C | H₂ (gas) | Ethanol | Acetic Acid | 60 °C | 14 h | ~89% |

Note: The data in this table is based on general procedures for N-benzyl deprotection and may require optimization for this compound.

Aromatic Substitutions on the Benzyl Group

The benzyl group of this compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule. The substituent already present on the benzene (B151609) ring (the methylene-piperidine moiety) influences the position of the incoming electrophile. As an alkyl group, it acts as an ortho-, para-director and is weakly activating.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the aromatic ring, primarily at the para position, and to a lesser extent, the ortho position.

Halogenation: Reactions with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) result in the corresponding halogenated derivatives, again favoring para-substitution.

Friedel-Crafts Alkylation and Acylation: These reactions, catalyzed by a strong Lewis acid like aluminum chloride, allow for the introduction of alkyl or acyl groups. However, these reactions can be prone to side reactions such as polyalkylation and carbocation rearrangements.

The specific conditions for these reactions would need to be carefully controlled to achieve the desired substitution pattern and avoid unwanted side reactions.

Table 2: Expected Products of Aromatic Substitution on this compound

| Reaction | Reagents | Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-(4-Nitrobenzyl)-2-(3-bromopropyl)piperidine |

| Bromination | Br₂, FeBr₃ | 1-(4-Bromobenzyl)-2-(3-bromopropyl)piperidine |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(4-Acylbenzyl)-2-(3-bromopropyl)piperidine |

Organometallic Reactions

The bromide at the terminus of the propyl chain in this compound is a key functional group for organometallic transformations. These reactions provide powerful methods for carbon-carbon bond formation.

Lithiation and Grignard Reactions at the Bromide Position

The carbon-bromine bond in the 3-bromopropyl group can be converted into a carbon-metal bond, generating a highly reactive nucleophilic species.

Grignard Reaction: Reaction with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) forms the corresponding Grignard reagent, 1-Benzyl-2-(3-magnesiopropyl)piperidine bromide. This organomagnesium compound can then react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds. Homocoupling to form a dimer is a potential side reaction.

Lithiation: Direct reaction with lithium metal or, more commonly, lithium-halogen exchange with an organolithium reagent like n-butyllithium or tert-butyllithium, can generate the corresponding organolithium species. Organolithium reagents are generally more reactive than their Grignard counterparts.

Careful control of reaction conditions, particularly temperature, is crucial to prevent side reactions and ensure the stability of the organometallic intermediate.

Cross-Coupling Methodologies (e.g., Suzuki-Miyaura, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The 3-bromopropyl group of this compound can serve as the electrophilic partner in these reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the alkyl bromide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. This methodology is widely used for the formation of carbon-carbon bonds, including the introduction of aryl, heteroaryl, or vinyl groups.

Heck Reaction: The Heck reaction couples the alkyl bromide with an alkene in the presence of a palladium catalyst and a base. This reaction forms a new carbon-carbon bond at one of the vinylic positions of the alkene.

The choice of catalyst, ligands, base, and solvent is critical for the success of these cross-coupling reactions and often requires optimization for specific substrates.

Table 3: Potential Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂, JohnPhos, K₂CO₃ | 1-Benzyl-2-(3-arylpropyl)piperidine |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Et₃N | 1-Benzyl-2-(4-phenylbut-3-en-1-yl)piperidine |

Role As a Synthetic Intermediate for Advanced Chemical Structures

Precursor in the Construction of Complex Heterocyclic Systems

The inherent functionality of 1-Benzyl-2-(3-bromopropyl)piperidine makes it an ideal starting point for constructing intricate heterocyclic systems. The piperidine (B6355638) nitrogen and the terminal bromide on the propyl side chain are perfectly positioned for intramolecular cyclization reactions, leading to the formation of fused and bridged bicyclic structures that are prevalent in natural products and pharmacologically active compounds. chemistryviews.orgnih.gov

Bridged and Fused Piperidine Architectures

The most direct application of this compound in forming complex heterocycles is through intramolecular N-alkylation. Treatment of the compound with a non-nucleophilic base can induce the piperidine nitrogen to displace the bromide, resulting in a fused bicyclic system. Specifically, this cyclization yields the core structure of quinolizidine (B1214090). chemistryviews.orgresearchgate.net Quinolizidine alkaloids are a well-established class of natural products with a wide range of biological activities. nih.gov The ability to form this key bicyclic framework from a readily accessible piperidine precursor is a significant synthetic advantage.

Furthermore, by modifying the connectivity, this intermediate can be envisioned as a precursor to bridged piperidine systems. While a direct intramolecular cyclization of this specific isomer leads to a fused system, strategic modifications would allow for the creation of bridged architectures like azabicyclo[3.3.1]nonanes. These rigid, three-dimensional scaffolds are of great interest in medicinal chemistry as they can reduce molecular flexibility, potentially increasing binding affinity to biological targets and improving pharmacokinetic properties. enamine.netthieme-connect.com

Table 1: Potential Bicyclic Systems Derived from this compound

| Input Compound | Reaction Type | Resulting Core Scaffold | Significance |

|---|---|---|---|

| This compound | Intramolecular N-alkylation | N-Benzyl Quinolizidinium salt | Core of numerous alkaloids |

Spirocyclic Compounds Incorporating Piperidine

Spirocyclic systems, where two rings share a single atom, are increasingly important scaffolds in drug design due to their structural novelty and three-dimensionality. The N-benzyl piperidine unit is a common starting point for the synthesis of such compounds. nih.govwhiterose.ac.ukresearchgate.net While this compound does not directly cyclize into a spirocycle, its functional handles can be readily manipulated to facilitate spirocyclization.

For example, the bromopropyl group can be converted into a nucleophilic organometallic reagent via metal-halogen exchange. This reagent can then add to an internal electrophile, such as a ketone installed at the 4-position of the piperidine ring, to form a spiro-fused carbocycle. Alternatively, the side chain can be elaborated and cyclized onto the piperidine ring at a position other than the nitrogen atom. The literature contains numerous examples where substituted N-benzyl piperidones are used as key building blocks for constructing spiro-heterocycles, underscoring the utility of this class of intermediates. researchgate.netnih.gov

Building Block for Macrocyclic Compounds

Macrocycles represent an important class of molecules, particularly in drug discovery, where their unique conformational properties can lead to high affinity and selectivity for challenging biological targets. nih.gov The synthesis of macrocycles often relies on bifunctional building blocks that can be incorporated into a larger ring structure.

This compound is well-suited to act as such a building block. The reactive bromopropyl group serves as one connection point. The second point of attachment can be introduced through various strategies:

Modification of the Benzyl (B1604629) Group: The aromatic ring of the N-benzyl group can be functionalized (e.g., with a carboxylic acid, amine, or alkyne) to prepare for a subsequent ring-closing reaction like macrolactamization or a coupling reaction. nih.gov

Functionalization of the Piperidine Ring: Another functional group can be introduced elsewhere on the piperidine ring, providing a second handle for macrocyclization.

Deprotection and Derivatization of the Nitrogen: Removal of the benzyl protecting group reveals the secondary amine, which can participate in macrocyclization reactions.

The piperidine ring itself, incorporated within the macrocyclic backbone, imparts a degree of conformational constraint, which can be advantageous in pre-organizing the molecule for target binding.

Application in Scaffold Diversity-Oriented Synthesis

Diversity-Oriented Synthesis (DOS) is a powerful strategy that aims to efficiently generate libraries of structurally diverse small molecules for high-throughput screening. nih.govnih.gov A key principle of DOS is the use of a common intermediate that can be elaborated into a wide variety of distinct molecular scaffolds.

This compound is an excellent substrate for DOS strategies due to its multiple, orthogonally reactive sites. lincoln.ac.uk Different reaction pathways can be applied to generate significant skeletal diversity from this single starting material.

Table 2: Diversity-Oriented Synthesis Pathways from this compound

| Reactive Site(s) Utilized | Reaction Type | Resulting Scaffold Class |

|---|---|---|

| Piperidine-N & C-Br | Intramolecular N-alkylation | Fused bicyclic amines (Quinolizidines) |

| C-Br & external nucleophile | Nucleophilic substitution | Substituted piperidines with diverse side chains |

| Piperidine-N (after debenzylation) & C-Br | Intermolecular coupling with a second bifunctional molecule | Macrocycles |

| C-Br (converted to organometallic) & new electrophile on ring | Intramolecular C-C bond formation | Spirocycles or other fused carbocycles |

This modular approach allows for the rapid generation of diverse compound libraries, increasing the probability of identifying molecules with novel biological activities. nih.govrsc.org The piperidine scaffold itself is a privileged structure in medicinal chemistry, making libraries derived from it particularly valuable. nbinno.comresearchgate.net

Development of Novel Linkers and Spacers in Molecular Design

In modern medicinal chemistry, particularly in the design of bifunctional molecules like Proteolysis-Targeting Chimeras (PROTACs), the linker that connects the two active moieties is of critical importance. chemrxiv.orgchemrxiv.org The length, rigidity, and geometry of the linker dictate the spatial orientation of the connected fragments, which is crucial for biological activity.

The structure of this compound provides a blueprint for a conformationally restricted linker. After removal of the benzyl group, the piperidine nitrogen can be attached to one molecule of interest. The bromopropyl chain can be used, either directly or after modification, to attach to a second molecule. The piperidine ring acts as a rigid, three-dimensional spacer, offering more predictable conformational control than a simple aliphatic chain. The substitution at the 2-position provides a specific exit vector from the ring, allowing for precise control over the geometry of the final bifunctional construct. The use of piperidine-containing linkers can also favorably modulate physicochemical properties such as solubility and metabolic stability. researchgate.net

Spectroscopic and Structural Elucidation in Research of 1 Benzyl 2 3 Bromopropyl Piperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. In 1-Benzyl-2-(3-bromopropyl)piperidine, the ¹H NMR spectrum is expected to show characteristic signals for the benzyl (B1604629), piperidine (B6355638), and bromopropyl moieties. The chemical shifts (δ) are influenced by the electron density around the proton, while the splitting patterns (multiplicity) arise from spin-spin coupling with adjacent protons, providing direct evidence of connectivity.

The aromatic protons of the benzyl group are anticipated to appear in the downfield region, typically between δ 7.2 and 7.4 ppm. The two benzylic protons (on the CH₂ group attached to the nitrogen) would likely present as a multiplet or two doublets due to diastereotopicity, a common feature in chiral or prochiral molecules. The protons on the piperidine ring and the propyl chain would resonate in the more upfield region. The proton at the C2 position of the piperidine ring, being adjacent to the nitrogen and the propyl substituent, would have a distinct chemical shift. The methylene (B1212753) protons next to the bromine atom (CH₂Br) are expected to be the most downfield of the aliphatic signals, likely around δ 3.4 ppm, due to the electron-withdrawing effect of the bromine.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet (m) | 5 protons on the benzyl ring. |

| Benzylic (N-CH₂-Ph) | ~3.50 - 4.00 | AB quartet or Doublet (d) | 2 diastereotopic protons. |

| Bromopropyl (-CH₂-Br) | ~3.40 | Triplet (t) | 2 protons deshielded by bromine. |

| Piperidine C2-H | ~2.80 - 3.10 | Multiplet (m) | 1 proton at the substituted carbon. |

| Piperidine N-CH₂ (axial/eq) | ~2.00 - 2.90 | Multiplets (m) | 2 protons at the C6 position. |

| Bromopropyl (-CH₂-CH₂Br) | ~2.00 | Multiplet (m) | 2 protons on the central carbon of the propyl chain. |

Note: Predicted values are based on typical ranges for similar structural motifs.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, allowing for a direct count of non-equivalent carbons. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment, revealing the types of carbon atoms present (e.g., aromatic, aliphatic, attached to a heteroatom).

For this compound, the spectrum would show signals for the aromatic carbons of the benzyl group between δ 127-140 ppm. The benzylic carbon (N-CH₂-Ph) and the piperidine carbons attached to nitrogen (C2 and C6) would appear in the δ 50-65 ppm range. researchgate.net The carbon bearing the bromine atom (C-Br) is expected around δ 30-35 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C₆H₅, quaternary) | ~138-140 |

| Aromatic (C₆H₅, CH) | ~127-129 |

| Benzylic (N-CH₂-Ph) | ~60-64 |

| Piperidine (C2) | ~58-62 |

| Piperidine (C6) | ~54-57 |

| Piperidine (C3, C4, C5) | ~20-30 |

| Bromopropyl (CH₂-Br) | ~33-36 |

| Bromopropyl (CH₂) | ~28-32 |

Note: Predicted values are based on typical ranges for similar structural motifs.

While 1D NMR provides foundational data, 2D NMR experiments are crucial for unambiguously assembling the molecular structure by revealing correlations between nuclei. nih.govresearchgate.net

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would be used to trace the connectivity within the piperidine ring and along the bromopropyl chain, confirming the sequence of methylene groups.

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu It allows for the definitive assignment of each proton signal to its corresponding carbon atom in the skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically two or three bonds). columbia.edu This is vital for connecting different fragments of the molecule. Key HMBC correlations would include those from the benzylic protons to the C2 and C6 carbons of the piperidine ring, and from the C2 proton to the carbons in the propyl side chain, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, regardless of whether they are bonded. NOESY is particularly useful for determining stereochemistry and conformational preferences. For instance, it could reveal the spatial relationship between the benzyl group and the substituents on the piperidine ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or five decimal places). nih.govcanada.ca This precision allows for the determination of the exact elemental composition of the molecule. For this compound (C₁₅H₂₂BrN), HRMS would be used to confirm its molecular formula by matching the experimentally measured exact mass with the theoretically calculated mass. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio, resulting in two major molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. researchgate.net

Calculated Exact Mass for C₁₅H₂₂⁷⁹BrN: 295.0936 g/mol

Calculated Exact Mass for C₁₅H₂₂⁸¹BrN: 297.0915 g/mol

In mass spectrometry, molecules are ionized and often break apart into smaller, charged fragments. The pattern of these fragments is predictable and provides a "fingerprint" that can be used to deduce the original structure.

For this compound, key fragmentation pathways would include:

Alpha-Cleavage: The bonds adjacent to the nitrogen atom are prone to breaking. This would lead to the formation of the stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91, a very common and often base peak for benzylamines. xml-journal.net

Loss of the Side Chain: Cleavage of the bond between the piperidine C2 carbon and the propyl chain.

Loss of Bromine: Loss of a bromine radical (•Br) from the molecular ion.

Piperidine Ring Fragmentation: Characteristic cleavage of the piperidine ring itself, often leading to ions that help confirm the ring structure. researchgate.net

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Formation Pathway |

|---|---|---|

| 295/297 | [C₁₅H₂₂BrN]⁺ | Molecular Ion (M⁺) |

| 216 | [C₁₅H₂₂N]⁺ | Loss of •Br from M⁺ |

| 91 | [C₇H₇]⁺ | Alpha-cleavage, formation of tropylium cation |

| 174 | [C₁₂H₁₆N]⁺ | Loss of the bromopropyl group |

By integrating the data from these complementary spectroscopic techniques, a complete and unambiguous structural elucidation of this compound can be achieved, providing a solid foundation for further chemical research.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify functional groups within a molecule based on their characteristic absorption of infrared radiation. For this compound, the expected IR spectrum would exhibit a combination of absorption bands corresponding to its distinct structural components: the piperidine ring, the benzyl group, and the bromopropyl chain.

While specific, experimentally determined IR data for this exact compound is not available in the reviewed literature, a theoretical analysis based on known functional group absorption ranges can be presented.

Expected Characteristic IR Absorption Bands:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C-H (Aliphatic) | Stretching | 3000-2850 |

| C=C (Aromatic) | Stretching | 1600-1450 |

| C-N (Tertiary Amine) | Stretching | 1250-1020 |

| C-Br (Alkyl Halide) | Stretching | 690-550 |

The presence of the benzyl group would be confirmed by aromatic C-H stretching vibrations typically appearing above 3000 cm⁻¹ and aromatic C=C stretching in the 1600-1450 cm⁻¹ region. The saturated piperidine ring and the propyl chain would show characteristic aliphatic C-H stretching absorptions between 3000 and 2850 cm⁻¹. The C-N stretching of the tertiary amine within the piperidine ring is expected in the fingerprint region, and the C-Br stretching vibration would likely be observed at lower wavenumbers.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a crucial technique for determining the empirical formula of a compound by measuring the percentage composition of its constituent elements. The molecular formula for this compound is C₁₅H₂₂BrN. From this formula, the theoretical elemental composition can be calculated.

Theoretical Elemental Composition of C₁₅H₂₂BrN:

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon (C) | 12.011 | 15 | 180.165 | 60.81 |

| Hydrogen (H) | 1.008 | 22 | 22.176 | 7.49 |

| Bromine (Br) | 79.904 | 1 | 79.904 | 26.97 |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 4.73 |

| Total | 296.252 | 100.00 |

Experimental data from an elemental analysis of a synthesized sample of this compound would be compared against these theoretical values. A close correlation between the experimental and theoretical percentages would serve to validate the empirical and, by extension, the molecular formula of the compound. Currently, no published experimental elemental analysis data for this specific compound has been located.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid, providing precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For a chiral molecule like this compound (with a stereocenter at the 2-position of the piperidine ring), single-crystal X-ray diffraction would be invaluable for unambiguously assigning its R or S configuration.

Furthermore, this technique would reveal the preferred conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the spatial orientation of the benzyl and 3-bromopropyl substituents.

As of this review, there are no published X-ray crystallographic studies for this compound or its immediate derivatives. Research on other substituted piperidine compounds has shown that the piperidine ring typically adopts a chair conformation to minimize steric strain. researchgate.net However, without experimental data for the title compound, any discussion of its specific solid-state conformation remains speculative.

Computational and Theoretical Investigations of 1 Benzyl 2 3 Bromopropyl Piperidine

Conformational Analysis and Energy Landscapes

The conformational landscape of 1-Benzyl-2-(3-bromopropyl)piperidine is primarily dictated by the piperidine (B6355638) ring, which, like cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. However, the presence of substituents at the N1 and C2 positions introduces a layer of complexity.

For the piperidine ring, two principal chair conformers are possible, distinguished by the axial or equatorial orientation of the substituents. The large N-benzyl group is expected to strongly prefer an equatorial position to avoid steric hindrance with the axial hydrogens on the ring. The 2-(3-bromopropyl) substituent's preference is more nuanced. Generally, bulky substituents at the C2 position also favor an equatorial orientation to minimize 1,3-diaxial interactions.

However, in N-substituted piperidines, allylic strain (A1,3 strain) between the N-substituent and a C2-substituent can influence the conformational equilibrium. For some N-acylpiperidines, this strain can even favor an axial orientation for the C2 substituent. nih.gov In the case of an N-benzyl group, the energetic preference between axial and equatorial conformers for the 2-substituent would be determined by a balance of these steric factors.

Twist-boat conformations are also possible but are generally higher in energy for simple piperidine systems. nih.gov Computational modeling, through methods like potential energy surface (PES) scanning, can map these different conformations and calculate their relative energies, thus identifying the most stable, low-energy conformers and the energy barriers for interconversion.

Table 1: Representative Conformational Energy Data for Substituted Piperidines (Analogous Systems)

| Compound (Analogous) | Method | Conformer | Relative Energy (kcal/mol) |

| N-Methylpiperidine | Calculation | Equatorial CH₃ | 0 |

| N-Methylpiperidine | Calculation | Axial CH₃ | +3.16 |

| 2-Methyl-1-phenylpiperidine | Calculation | Axial CH₃ | 0 |

| 2-Methyl-1-phenylpiperidine | Calculation | Equatorial CH₃ | +1.0 |

Data extrapolated from studies on analogous compounds to illustrate typical energy differences.

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of this compound.

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a widely used method for investigating the electronic structure of organic molecules due to its balance of accuracy and computational cost. For a molecule like this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), can provide detailed insights. bookpi.org

These calculations can determine the distribution of electron density, revealing the most electron-rich and electron-deficient regions of the molecule. This is often visualized using Molecular Electrostatic Potential (MEP) maps, which are crucial for predicting sites susceptible to nucleophilic or electrophilic attack. bookpi.org The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can also be calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

Ab Initio and Semi-Empirical Methods for Molecular Properties

While DFT is a workhorse, other quantum chemical methods also find application. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer higher accuracy for calculating electron correlation effects, though at a greater computational expense. osi.lv These methods can be used to refine the geometries and energies of key conformers or transition states.

Semi-empirical methods, which use parameters derived from experimental data, provide a faster, albeit less accurate, alternative. These can be useful for initial explorations of large conformational spaces or for studying very large molecular systems.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. MD simulations model the movements of atoms and molecules based on a force field, providing a trajectory that reveals how the molecule behaves in a simulated environment, such as in a solvent or interacting with a biological target. researchgate.net

For this compound, MD simulations could be used to:

Observe the transitions between different ring conformations in solution.

Study the flexibility of the benzyl (B1604629) and bromopropyl side chains.

Analyze the interactions with solvent molecules, which can influence conformational preferences.

Simulate its binding to a target protein, revealing key interactions and the stability of the complex. nih.gov

Parameters like the root-mean-square deviation (RMSD) of atomic positions over time can indicate the stability of the molecule's conformation. researchgate.net

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. researchgate.net For this compound, this could involve studying reactions such as intramolecular cyclization, where the piperidine nitrogen acts as a nucleophile attacking the carbon bearing the bromine atom to form a bicyclic system.

By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed. This allows for the determination of activation energies, which are critical for understanding reaction rates. researchgate.net DFT calculations are commonly used to locate transition state geometries and compute these energy barriers. acs.org Such studies can help predict the feasibility of a proposed reaction pathway and identify key intermediates.

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for confirming the structure of a synthesized compound.

For this compound, DFT calculations using the Gauge-Including Atomic Orbital (GIAO) method can predict ¹H and ¹³C NMR chemical shifts. nih.govnih.gov By calculating the spectra for different possible isomers or conformers and comparing them to experimental data, the correct structure can be assigned with high confidence. It has been shown that for reliable predictions, it is often necessary to perform calculations on a Boltzmann-weighted ensemble of low-energy conformers.

Similarly, vibrational frequencies corresponding to infrared (IR) spectra can be computed. These calculated frequencies are often systematically scaled to account for approximations in the theoretical model and anharmonicity, leading to good agreement with experimental IR spectra.

Future Research Directions and Unexplored Avenues for 1 Benzyl 2 3 Bromopropyl Piperidine

Development of Novel Catalytic Transformations

The inherent reactivity of the 3-bromopropyl side chain is a key feature that can be exploited for novel catalytic transformations. The carbon-bromine bond is a well-established functional handle for a variety of palladium-catalyzed cross-coupling reactions. acs.orgnih.govresearchgate.net Future research could explore the conversion of the bromide to an organometallic species (e.g., via lithium-halogen exchange or formation of a Grignard reagent) followed by coupling with aryl, vinyl, or alkynyl partners.

Furthermore, the entire molecule could serve as a substrate in C-H activation reactions. The piperidine (B6355638) nitrogen could act as an intramolecular directing group to facilitate the selective functionalization of the benzyl (B1604629) ring or the piperidine scaffold itself, opening pathways to complex, poly-substituted piperidine derivatives.

Table 1: Proposed Catalytic Transformations for 1-Benzyl-2-(3-bromopropyl)piperidine

| Reaction Type | Proposed Reagents | Potential Product | Research Goal |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | 1-Benzyl-2-(3-arylpropyl)piperidine | Synthesis of novel piperidine-based scaffolds with diverse aromatic substitutions. |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | 1-Benzyl-2-(3-alkynylpropyl)piperidine | Access to compounds with rigid, linear extensions for materials or medicinal chemistry. |

| Buchwald-Hartwig Amination | Primary/secondary amine, Pd catalyst, Ligand | 1-Benzyl-2-(3-aminopropyl)piperidine | Creation of diamine structures for ligand development or pharmaceutical precursors. |

Flow Chemistry and Continuous Processing Applications

The synthesis of N-alkylated piperidines and their subsequent functionalization are well-suited for adaptation to flow chemistry. nih.govresearchgate.net Continuous processing offers enhanced control over reaction parameters, improved safety for exothermic or rapid reactions, and facile scalability. A future research direction would be the development of a multi-step continuous process for the synthesis and derivatization of this compound. For instance, the N-benzylation of 2-(3-bromopropyl)piperidine could be performed in a packed-bed reactor, with the output stream flowing directly into a second reactor for a subsequent nucleophilic substitution of the bromide. This approach would streamline production and enable rapid library synthesis for screening purposes.

Integration into Automated Synthesis Platforms

Automated synthesis platforms are revolutionizing drug discovery and materials science by enabling high-throughput synthesis and screening of compound libraries. merckmillipore.comresearchgate.net this compound is an ideal building block for such platforms due to its defined point of reactivity at the bromopropyl chain.

Future work could involve incorporating this compound into automated workflows where a robotic system performs sequential reactions in microplates or flow reactors. researchgate.net By treating the core molecule as a scaffold, an array of nucleophiles (amines, thiols, carboxylates, etc.) could be automatically reacted with the alkyl bromide to generate a large, diverse library of 2-substituted piperidine derivatives for biological or materials screening.

Exploration of Bioorthogonal Reactivity Modalities

Bioorthogonal chemistry involves reactions that can proceed in a biological environment without interfering with native cellular processes. wikipedia.orgspringernature.comresearchgate.net While alkyl halides are not classic bioorthogonal reagents due to potential reactivity with biological nucleophiles, they can serve as precursors to bioorthogonal functional groups.

A significant research avenue is the conversion of the bromopropyl group into a more bioorthogonal handle. For example, a simple substitution reaction with sodium azide (B81097) would yield the corresponding 1-Benzyl-2-(3-azidopropyl)piperidine. This azido-derivative can then participate in highly specific and rapid bioorthogonal reactions like the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), also known as copper-free click chemistry. nih.gov This would allow the piperidine scaffold to be conjugated to biomolecules (proteins, nucleic acids, etc.) that have been tagged with a strained alkyne, enabling applications in cellular imaging and target identification.

Advanced Materials Science Applications (e.g., Polymer Initiators, Ligands for Catalysis)

Polymer Initiators: The alkyl bromide functionality is a classic initiator for controlled radical polymerization techniques, particularly Atom Transfer Radical Polymerization (ATRP). acs.orglibretexts.orgwikipedia.org This method allows for the synthesis of polymers with well-defined molecular weights, architectures, and low polydispersity. acs.orgresearchgate.net this compound could be used as an ATRP initiator to synthesize polymers with a terminal N-benzylpiperidine group.

This end-group could impart unique properties to the polymer, such as pH-responsiveness (due to the basic piperidine nitrogen), self-assembly behavior, or the ability to coordinate metal ions. Future research could explore the polymerization of various monomers using this initiator to create novel functional materials, such as smart hydrogels, coatings, or drug-delivery nanoparticles.

Table 2: Proposed Polymers Synthesized via ATRP using this compound as an Initiator

| Monomer | Resulting Polymer | Potential Application |

|---|---|---|

| Styrene | Polystyrene with a terminal N-benzylpiperidine group | Functionalized nanoparticles, advanced coatings. |

| Methyl Methacrylate (MMA) | Poly(methyl methacrylate) with a terminal N-benzylpiperidine group | pH-responsive materials, specialty plastics. |

| N-isopropylacrylamide (NIPAM) | Poly(N-isopropylacrylamide) with a terminal N-benzylpiperidine group | "Smart" hydrogels for biomedical applications (drug delivery, tissue engineering). |

Ligands for Catalysis: The N-benzylpiperidine motif is a common feature in medicinal chemistry and can also serve as a ligand for transition metal catalysis. nih.govsemanticscholar.org The nitrogen atom of the piperidine ring is a Lewis basic site capable of coordinating to a metal center. The molecule could function as a simple N-donor ligand or potentially as a hemilabile ligand, where the nitrogen coordinates to the metal while the bromopropyl arm remains available for further reactivity or secondary interactions. Research into the synthesis of transition metal complexes featuring this compound as a ligand could lead to the development of new catalysts for a range of organic transformations. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.